

In-Depth Technical Guide: Carcinogenicity and Toxicology of Ethyl Tellurac

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Compound of Interest

Compound Name: Ethyl tellurac

Cat. No.: B1581744

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This technical guide provides a comprehensive overview of the available carcinogenicity and toxicology data for **Ethyl tellurac** (CAS No. 20941-65-5), also known as Tetrakis(diethylcarbamodithioato-S,S')tellurium. The information is intended for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Executive Summary

Ethyl tellurac has been evaluated for carcinogenicity in a long-term bioassay by the National Toxicology Program (NTP). The study concluded that, under the conditions of the bioassay, **Ethyl tellurac** was not carcinogenic for F344 rats or B6C3F1 mice of either sex. However, there was some evidence suggestive of carcinogenic activity in male rats and mice of both sexes, which was not statistically significant. Toxicological data is limited, with an acute oral LD50 in rats reported to be greater than 5000 mg/kg. The broader class of dithiocarbamates, to which **Ethyl tellurac** belongs, is known to exert toxicity through mechanisms such as oxidative stress and enzyme inhibition.

Carcinogenicity Data

A comprehensive bioassay of technical-grade **Ethyl tellurac** for possible carcinogenicity was conducted by the National Toxicology Program (NTP). The study involved administering the chemical in the feed to F344 rats and B6C3F1 mice for 105 and 106 weeks, respectively.

Quantitative Carcinogenicity Data

The following tables summarize the key quantitative data from the NTP bioassay.

Table 1: Carcinogenicity Bioassay in F344 Rats

Sex	Dose (ppm in feed)	Number of Animals	Observation Period (weeks)	Tumor Incidence
Male	0 (Control)	20	105	Mesotheliomas: 0/20
300 (Low Dose)	50	105	Mesotheliomas: 2/49	
600 (High Dose)	50	105	Mesotheliomas: 8/50	
Female	0 (Control)	20	105	No significant tumor incidence
150 (Low Dose)	50	105	No significant tumor incidence	
300 (High Dose)	50	105	No significant tumor incidence	

Table 2: Carcinogenicity Bioassay in B6C3F1 Mice

Sex	Time-Weighted Average Dose (ppm in feed)	Number of Animals	Observation Period (weeks)	Tumor Incidence
Male	0 (Control)	20	106	Adenomas of the lacrimal gland: Not reported in controls
1,255 (Low Dose)	50	106	Adenomas of the lacrimal gland: Incidence not statistically significant compared to controls	
3,132 (High Dose)	50	106	Adenomas of the lacrimal gland: Incidence not statistically significant compared to controls	
Female	0 (Control)	20	106	Adenomas of the lacrimal gland: Not reported in controls
2,132 (Low Dose)	50	106	Adenomas of the lacrimal gland: Incidence not statistically significant compared to controls	
4,915 (High Dose)	50	106	Adenomas of the lacrimal gland:	

Incidence not
statistically
significant
compared to
controls

Experimental Protocol: NTP Carcinogenicity Bioassay

Test Substance: Technical-grade **Ethyl tellurac**.

Animal Models:

- Rats: Fischer 344 (F344) rats, 50 per sex per dosed group, 20 per sex for control group.
- Mice: B6C3F1 mice, 50 per sex per dosed group, 20 per sex for control group.

Administration Route: The test chemical was administered in the feed.

Dosage Levels:

- Male Rats: 300 or 600 ppm.
- Female Rats: 150 or 300 ppm.
- Mice: Initial doses were 2,500 or 5,000 ppm. Due to toxicity, these were reduced.
 - Male Mice: Reduced to 500 and 2,000 ppm at week 41. Time-weighted average doses were 1,255 and 3,132 ppm.
 - Female Mice: Reduced at week 38, then raised after 3 weeks. Time-weighted average doses were 2,132 and 4,915 ppm.

Duration of Study:

- Rats: 105 weeks.
- Mice: 106 weeks.

Observations:

- Mean body weights of dosed animals were generally lower than controls.
- No other clinical signs were clearly related to the administration of **Ethyl tellurac**.
- Survival of rats and mice was not adversely affected by the chemical.
- At the end of the study, all surviving animals were euthanized and subjected to a complete necropsy.

Conclusions:

- Under the conditions of the bioassay, **Ethyl tellurac** was not considered carcinogenic for F344 rats or B6C3F1 mice of either sex.
- A dose-related increase in the incidence of mesotheliomas in male rats was observed, but the incidence in individual dosed groups was not statistically significant compared to the matched controls. However, the incidence in the high-dose group (16%) was higher than the historical control data for the testing laboratory (2.9%).
- The incidence of adenomas of the lacrimal (Harderian) gland in dosed mice of both sexes was suggestive but not sufficient to establish carcinogenicity.
- The International Agency for Research on Cancer (IARC) has classified **Ethyl tellurac** in Group 3: Not classifiable as to its carcinogenicity to humans.^[1]

Toxicology Data

Quantitative toxicology data for **Ethyl tellurac** is limited.

Quantitative Toxicology Data

Table 3: Acute Toxicology of **Ethyl Tellurac**

Test	Species	Route	Value
LD50	Rat	Oral	>5000 mg/kg

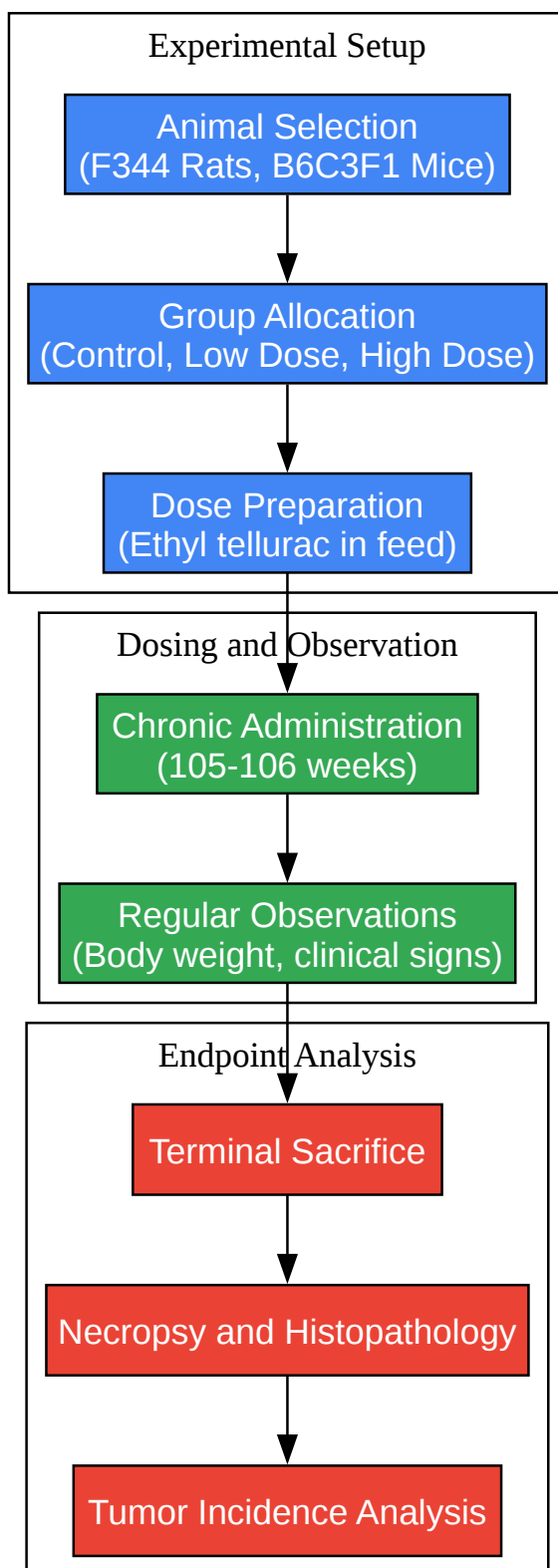
No Observed Adverse Effect Level (NOAEL) and Lowest Observed Adverse Effect Level (LOAEL) data for **Ethyl tellurac** were not found in the reviewed literature.

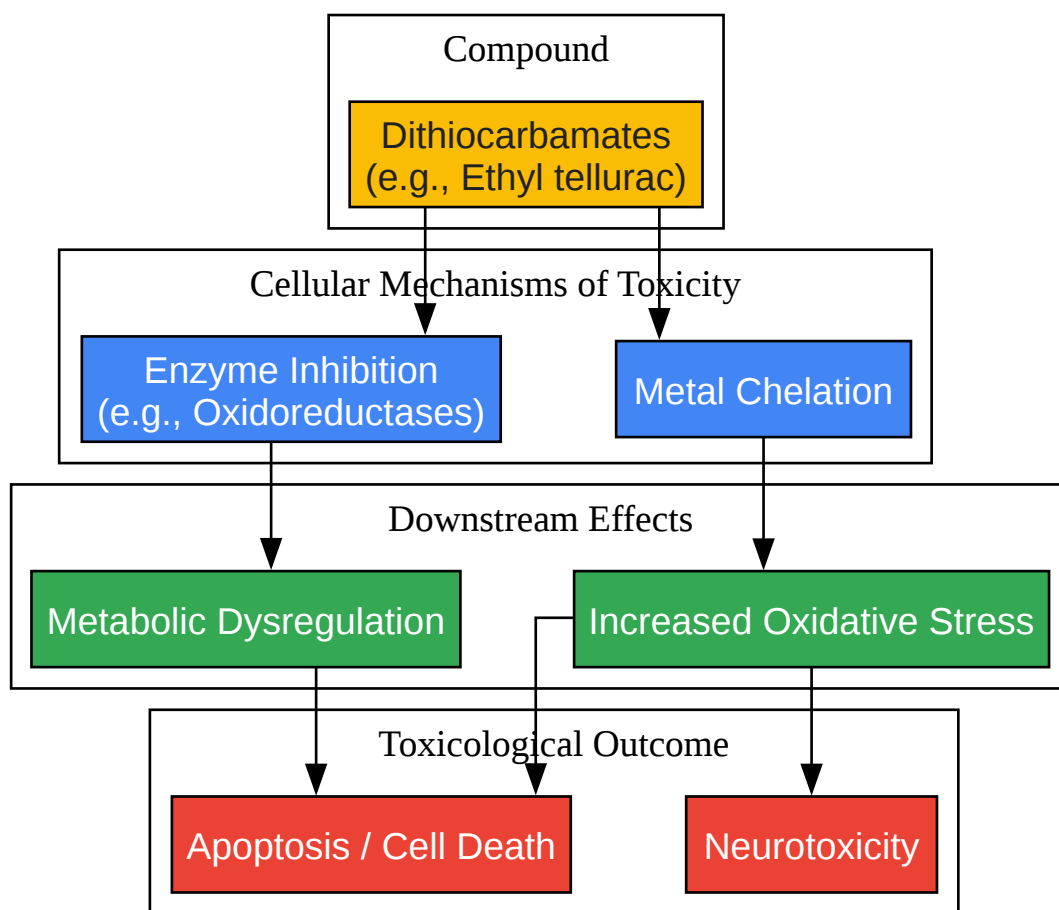
General Toxicology of Organotellurium and Dithiocarbamate Compounds

- **Organotellurium Compounds:** In general, organotellurium compounds are considered less toxic than inorganic tellurium compounds. However, some organotellurium compounds have been shown to be neurotoxic, with effects including demyelination of peripheral nerves. This is hypothesized to be due to the inhibition of squalene monooxygenase, an enzyme involved in cholesterol biosynthesis.
- **Dithiocarbamates:** This class of compounds can exert toxicity through various mechanisms. They are known to be potent inhibitors of enzymes, including those involved in the oxidative metabolism of cells. Their ability to chelate metals can also contribute to pro-oxidative effects, leading to increased oxidative stress, metabolic dysregulation, and apoptosis. Some dithiocarbamates have been implicated in inducing Parkinson's-like neuropathy.

Visualizations

Experimental Workflow: NTP Carcinogenicity Bioassay





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References

- 1. pubs.acs.org [pubs.acs.org]
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